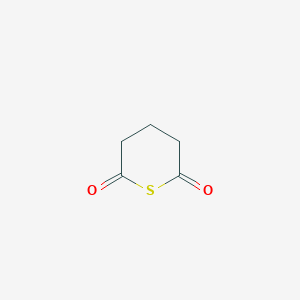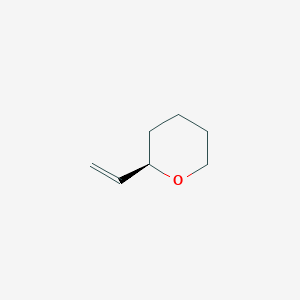
(R)-2-Vinyltetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Vinyltetrahydro-2H-pyran: is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyran ring with a vinyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing ®-2-Vinyltetrahydro-2H-pyran involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent, such as vinylmagnesium bromide, which is then reacted with a suitable precursor, like tetrahydropyran-2-one, under controlled conditions to yield the desired product.
Hydroboration-Oxidation: Another synthetic route involves the hydroboration-oxidation of 2-vinyltetrahydrofuran. This method includes the addition of borane to the vinyl group, followed by oxidation with hydrogen peroxide to form the desired tetrahydropyran ring.
Industrial Production Methods: Industrial production of ®-2-Vinyltetrahydro-2H-pyran may involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for high yield and purity. These methods are typically carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ®-2-Vinyltetrahydro-2H-pyran can undergo oxidation reactions, where the vinyl group is converted to an epoxide or other oxygen-containing functional groups.
Reduction: The compound can also be reduced to form saturated derivatives, such as tetrahydropyran.
Substitution: Substitution reactions can occur at the vinyl group or the tetrahydropyran ring, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products:
Epoxides: Formed through oxidation of the vinyl group.
Saturated Derivatives: Resulting from reduction reactions.
Functionalized Derivatives: Obtained through various substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: ®-2-Vinyltetrahydro-2H-pyran is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies to understand the behavior of heterocyclic compounds in biological systems.
Medicine:
Drug Development: It serves as a building block for the development of new drugs with potential therapeutic applications.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-2-Vinyltetrahydro-2H-pyran involves its interaction with specific molecular targets, depending on its application. For example, in drug development, it may interact with enzymes or receptors to exert its effects. The vinyl group and the tetrahydropyran ring play crucial roles in its reactivity and binding affinity.
Comparación Con Compuestos Similares
2-Vinyltetrahydrofuran: Similar in structure but with a furan ring instead of a pyran ring.
2-Vinyl-1,3-dioxane: Features a dioxane ring with a vinyl group.
2-Vinyl-1,4-dioxane: Another dioxane derivative with a vinyl group.
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
(2R)-2-ethenyloxane |
InChI |
InChI=1S/C7H12O/c1-2-7-5-3-4-6-8-7/h2,7H,1,3-6H2/t7-/m0/s1 |
Clave InChI |
YFTHPAKWQBTOLK-ZETCQYMHSA-N |
SMILES isomérico |
C=C[C@H]1CCCCO1 |
SMILES canónico |
C=CC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(tert-Butyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095555.png)
![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
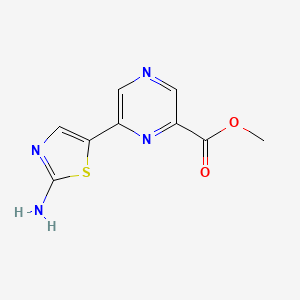
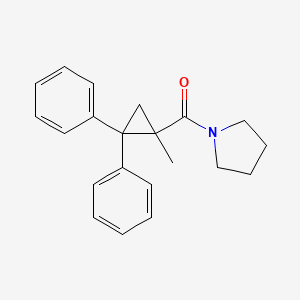
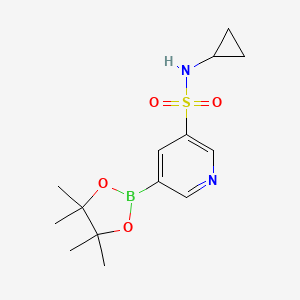

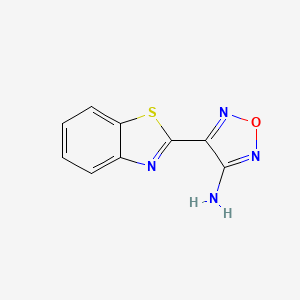
![Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B13095602.png)
![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
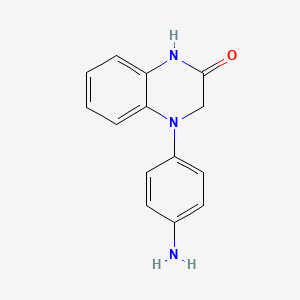
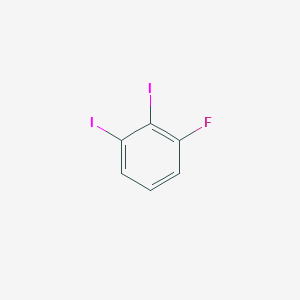
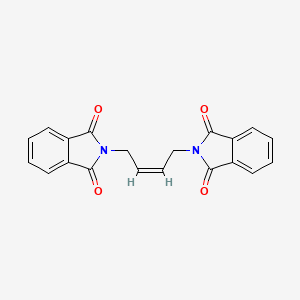
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
